molecular formula C13H17F2N5OS B6920019 N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide

N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide

Cat. No.: B6920019
M. Wt: 329.37 g/mol
InChI Key: WEQYASOOEPJWLE-UHFFFAOYSA-N
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Description

N-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives

Properties

IUPAC Name

N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N5OS/c1-4-8(5-2)20-7(3)6-9(19-20)11(21)16-13-18-17-12(22-13)10(14)15/h6,8,10H,4-5H2,1-3H3,(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQYASOOEPJWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=CC(=N1)C(=O)NC2=NN=C(S2)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common approach is the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of an alkylating agent. The difluoromethyl group is introduced using reagents like difluoromethylating agents under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted thiadiazoles or pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: Biologically, N-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide has shown promise as an antimicrobial and antitumor agent. Its derivatives are being explored for their efficacy against various pathogens and cancer cells.

Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of chronic diseases.

Industry: Industrially, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in the production of high-performance polymers and other industrial products.

Mechanism of Action

The mechanism by which N-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • Thiadiazole derivatives: These compounds share the thiadiazole core structure but differ in their substituents and functional groups.

  • Pyrazole derivatives: Similar to thiadiazole derivatives, pyrazole derivatives have variations in their substituents and functional groups.

Uniqueness: N-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide stands out due to its unique combination of the difluoromethyl group and the pentan-3-ylpyrazole moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

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